REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].S(=O)(=O)(O)O.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[CH:16][CH:15]=1.[C:25](O)([CH3:28])([CH3:27])[CH3:26]>ClCCl>[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])=[CH:18][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CCC(=O)O
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Name
|
|
Quantity
|
4.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Type
|
CUSTOM
|
Details
|
To a fast stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was vigorously stirred for 15 minutes at room temperature
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Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
The reaction was sealed
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 75 mL of saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL) and brine (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (0 to 80% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CCC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |